1-(2-Bromoethyl)-3,5-dimethyl Adamantane 1-(2-Bromoethyl)-3,5-dimethyl Adamantane
Brand Name: Vulcanchem
CAS No.:
VCID: VC14152651
InChI: InChI=1S/C14H23Br/c1-12-5-11-6-13(2,8-12)10-14(7-11,9-12)3-4-15/h11H,3-10H2,1-2H3
SMILES:
Molecular Formula: C14H23Br
Molecular Weight: 271.24 g/mol

1-(2-Bromoethyl)-3,5-dimethyl Adamantane

CAS No.:

Cat. No.: VC14152651

Molecular Formula: C14H23Br

Molecular Weight: 271.24 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Bromoethyl)-3,5-dimethyl Adamantane -

Specification

Molecular Formula C14H23Br
Molecular Weight 271.24 g/mol
IUPAC Name 1-(2-bromoethyl)-3,5-dimethyladamantane
Standard InChI InChI=1S/C14H23Br/c1-12-5-11-6-13(2,8-12)10-14(7-11,9-12)3-4-15/h11H,3-10H2,1-2H3
Standard InChI Key LPIWUJAIURURAQ-UHFFFAOYSA-N
Canonical SMILES CC12CC3CC(C1)(CC(C3)(C2)CCBr)C

Introduction

Structural and Molecular Characteristics

Core Adamantane Framework

Adamantane, a tricyclic hydrocarbon with a diamondoid structure, exhibits exceptional thermal and chemical stability due to its strain-free, cage-like geometry. Substitution at the 1, 3, and 5 positions is common in pharmaceutical derivatives, as these sites allow for functionalization without destabilizing the core structure . In 1-(2-bromoethyl)-3,5-dimethyl adamantane, the adamantane backbone is modified with:

  • Two methyl groups at the 3 and 5 positions, enhancing steric bulk and lipophilicity.

  • A 2-bromoethyl group at the 1 position, introducing a reactive handle for further chemical transformations.

The molecular formula is theorized as C14H23Br\text{C}_{14}\text{H}_{23}\text{Br}, with a molecular weight of 271.24 g/mol, though experimental validation is required .

Spectroscopic Signatures

While direct spectral data for 1-(2-bromoethyl)-3,5-dimethyl adamantane is unavailable, analogous brominated adamantanes exhibit characteristic signals:

  • 1H NMR^1\text{H NMR}: Methyl groups resonate at δ 0.9–1.2 ppm, while adamantane bridgehead protons appear upfield (δ 1.6–2.1 ppm) .

  • 13C NMR^{13}\text{C NMR}: Quaternary carbons in the adamantane core resonate near δ 35–45 ppm, with brominated carbons shifted downfield (δ 55–65 ppm) .

Synthetic Methodologies

Bromination of Adamantane Precursors

The synthesis of brominated adamantane derivatives typically proceeds via electrophilic substitution. For 1-bromo-3,5-dimethyladamantane (a closely related compound), a validated route involves:

Reagents:

  • 1,3-Dimethyladamantane (50 g, 0.3 mol)

  • Bromine (59.9 g, 0.345 mol)

  • Aluminum(III) chloride (10 g, 0.075 mol) as a Lewis acid catalyst

  • 1,2-Dichloroethane as solvent .

Procedure:

  • Bromine and AlCl3_3 are stirred in 1,2-dichloroethane at 15°C.

  • 1,3-Dimethyladamantane is added dropwise, with exothermic conditions controlled by cooling.

  • Post-reaction, excess bromine is quenched with saturated sodium bisulfite.

  • The organic layer is washed, dried (Na2_2SO4_4), and distilled under reduced pressure to yield 92% pure product .

Mechanism: AlCl3_3 polarizes Br2_2, generating Br+^+ electrophiles that attack the electron-rich bridgehead carbon of adamantane .

Adaptation for 2-Bromoethyl Substitution

Introducing a bromoethyl group requires alternative strategies, such as:

  • Free-radical bromination of pre-functionalized ethyladamantane using N-bromosuccinimide (NBS).

  • Nucleophilic displacement of a hydroxyl or tosyl group on 1-(2-hydroxyethyl)-3,5-dimethyladamantane with HBr.

Current literature lacks explicit protocols for this derivative, highlighting a critical research gap.

Physicochemical Properties

Thermal Stability and Phase Behavior

Data extrapolated from 1-bromo-3,5-dimethyladamantane (CAS 941-37-7) suggests:

PropertyValueSource
Boiling Point201°C (lit.)
Density (25°C)1.224 g/mL
Refractive Index (n20_{20}/D)1.52
Flash Point228°F (109°C)

The bromoethyl variant is expected to exhibit similar thermal stability but higher molecular weight may reduce volatility.

Solubility and Reactivity

  • Solubility: High in nonpolar solvents (e.g., dichloroethane, chloroform) due to the adamantane core; negligible in water .

  • Reactivity: The C-Br bond undergoes Suzuki couplings, Grignard reactions, and nucleophilic substitutions, making it valuable for constructing complex architectures .

Applications in Pharmaceutical Chemistry

NMDA Receptor Antagonists

3,5-Dimethyladamantan-1-amine (memantine), a derivative synthesized from brominated precursors, is a non-competitive NMDA receptor antagonist used in Alzheimer’s disease . The bromoethyl group in 1-(2-bromoethyl)-3,5-dimethyladamantane could serve as an intermediate for:

  • Prodrugs: Enzymatic cleavage of the bromoethyl group to release active amines.

  • Polymer conjugates: Incorporating adamantane moieties into drug-delivery systems via radical polymerization .

Materials Science

Adamantane derivatives enhance polymer thermal stability. Bromoethyl groups enable:

  • Crosslinking: Via elimination reactions forming ethylene bridges.

  • Surface functionalization: Anchoring adamantane to metal oxides in catalytic systems .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator